N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidinone derivative characterized by:
- A bicyclic pyrrolo-pyrimidine core with a ketone group at position 2.
- A thioacetamide side chain at position 2, substituted with a 2,6-dimethylphenyl group.
- A 4-ethoxyphenyl substituent at position 3 and a phenyl group at position 5.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-37-23-15-13-22(14-16-23)34-29(36)28-27(24(17-31-28)21-11-6-5-7-12-21)33-30(34)38-18-25(35)32-26-19(2)9-8-10-20(26)3/h5-17,31H,4,18H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOSEEUGVYCFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.
The compound has the following chemical properties:
- Molecular Formula : C28H29N3O3S
- Molecular Weight : 519.69 g/mol
- CAS Number : 499125-49-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit effects similar to those of known pharmacological agents by modulating neurotransmitter levels.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. In a study involving N-(2,6-dimethylphenyl)-substituted semicarbazones, compounds demonstrated significant anticonvulsant activity in maximal electroshock tests when administered both intraperitoneally and orally. Notably, one derivative increased the GABA (gamma-Aminobutyric acid) levels by 118% and inhibited GABA transaminase activity in vitro and ex vivo, suggesting a mechanism that enhances inhibitory neurotransmission .
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects associated with conventional chemotherapeutic agents.
Study on Anticancer Effects
A recent study investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant efficacy at low concentrations. The compound was also shown to induce apoptosis in these cells through the activation of caspase pathways.
Neuroprotective Effects
Another case study focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic insults.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
Key Differences :
- Core Structure: The analog features a pyrido-thieno-pyrimidinone scaffold instead of a pyrrolo-pyrimidine core, introducing sulfur and additional ring saturation .
- Substituents: A 7-methyl group and phenylamino substituent at position 2 (vs. 2,6-dimethylphenyl and thioacetamide in the target compound). No ethoxyphenyl or phenyl groups at positions 3 or 6.
- Synthesis : Both compounds utilize acetylation reactions, but the analog employs acetyl chloride in pyridine, yielding a 73% recrystallized product .
Patent-Derived Analogs (EP 4 374 877 A2)
Two compounds from the European patent application share structural motifs:
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Comparisons :
- Core Heterocycle: Both patent analogs use pyrrolo-pyridazine cores (vs.
- Substituents: Trifluoromethyl and cyano groups enhance lipophilicity and metabolic stability, contrasting with the ethoxyphenyl and phenyl groups in the target compound. Carboxamide side chains (vs. thioacetamide) may influence target binding kinetics .
Thiopyrimidinone Derivatives (Journal of Applied Pharmaceutical Science, 2019)
Compounds like 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides share:
Functional Divergence :
- The absence of a bicyclic core in these derivatives reduces conformational rigidity, likely diminishing target selectivity compared to the pyrrolo-pyrimidinone scaffold .
Hydrogen Bonding and Crystallography
The target compound’s hydrogen-bonding patterns can be inferred from :
- In contrast, the pyrido-thieno-pyrimidinone analog exhibits NH and C=O groups in its IR spectrum (3,390 cm⁻¹ and 1,730 cm⁻¹), suggesting similar hydrogen-bonding capacity but distinct crystal packing due to sulfur incorporation.
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, including coupling of pyrrolo[3,2-d]pyrimidinone cores with thioacetamide derivatives. Key optimizations include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction homogeneity and nucleophilicity of sulfur atoms .
- Coupling Agents : Employ carbodiimides (e.g., DCC) or triazine-based reagents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) for efficient amide bond formation .
- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the product, as demonstrated in analogous syntheses (yields ~80–95%) .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Methodological Answer:
- 1H NMR : Assign peaks using substituent-specific shifts. For example, aromatic protons from the 4-ethoxyphenyl group appear as a doublet at δ ~7.8–8.0 ppm, while methyl groups on the 2,6-dimethylphenyl moiety resonate at δ ~2.1–2.2 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight with [M+H]+ ions (e.g., m/z ~500–600 range, depending on substituents) .
- Elemental Analysis : Validate C, H, N, and S content with ≤0.3% deviation from theoretical values .
How can contradictions between spectroscopic data and crystallographic results be resolved?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond lengths/angles. Strategies include:
- Cross-Validation : Compare X-ray diffraction data (e.g., bond lengths of the pyrrolo-pyrimidine core) with DFT-optimized geometries .
- SHELX Refinement : Use SHELXL for high-resolution refinement to resolve disorder or thermal motion artifacts. For example, disorder in the dihydro-3H-pyrrolo moiety can be modeled with partitioned occupancy .
- Temperature-Dependent NMR : Probe conformational flexibility in solution to identify equilibrium states not captured in static crystal structures .
What role do hydrogen-bonding networks play in stabilizing the compound’s crystal structure?
Advanced Research Question
Methodological Answer:
Hydrogen bonding governs supramolecular assembly. For pyrrolo-pyrimidine derivatives:
- Graph Set Analysis : Identify motifs like R₂²(8) (e.g., N–H···O=C interactions between acetamide and pyrimidinone groups) .
- Packing Effects : The 4-ethoxyphenyl group may form weak C–H···π interactions with adjacent phenyl rings, as seen in analogous structures .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., mp >200°C in similar compounds) .
How can computational methods predict the compound’s biological activity and binding modes?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Screen against kinase or protease targets using AutoDock Vina. The thioacetamide linker may act as a hydrogen-bond acceptor, as observed in pyrimidine-based inhibitors .
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5–4.0) and cytochrome P450 interactions, critical for lead optimization .
- MD Simulations : Simulate ligand-receptor stability over 100 ns to evaluate binding free energies (ΔG) and conformational dynamics .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
Methodological Answer:
- Substituent Variation : Modify the 4-ethoxyphenyl group to electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects on activity .
- Bioisosteric Replacement : Replace the thioacetamide linker with sulfone or phosphonate groups to enhance metabolic stability .
- Fragment-Based Design : Use X-ray crystallography to identify hotspots for fragment growth, focusing on the pyrrolo-pyrimidine core .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., DCM/methanol) to balance solubility and nucleation rates. Slow evaporation at 4°C promotes single-crystal growth .
- Polymorphism Control : Screen 10–20 solvent combinations to isolate the most stable polymorph.
- Twinned Crystals : Employ SHELXD for structure solution if twinning is detected (twin law: -h, -k, l) .
How can reaction mechanisms for key synthetic steps be elucidated?
Advanced Research Question
Methodological Answer:
- Kinetic Studies : Monitor intermediates via LC-MS at varying temperatures to identify rate-determining steps (e.g., amide coupling vs. cyclization) .
- Isotopic Labeling : Use 13C-labeled reagents to trace carbon migration during pyrrolo-pyrimidine ring formation .
- DFT Calculations : Map energy profiles for plausible pathways (e.g., [4+2] cycloaddition vs. stepwise nucleophilic attack) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
